N'-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-18-12-13-21(16-19(18)2)28-26(31)25(30)27-17-24(29-14-5-6-15-29)23-11-7-9-20-8-3-4-10-22(20)23/h3-4,7-13,16,24H,5-6,14-15,17H2,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWHIOPOWYCWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethylphenylamine and 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine. These intermediates are then coupled using ethanediamide under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized aromatic compounds, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
N’-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Naphthalene-Containing Analogues
Key Differences :
- The naphthalen-1-yl substitution in the target compound (vs. naphthalen-2-yl in 9a) may alter aromatic stacking geometry, affecting receptor affinity .
- The ethanediamide backbone provides two amide groups, enabling stronger intermolecular interactions compared to single-amide analogues like 9a or benzamides .
Pyrrolidine-Containing Analogues
Key Differences :
Aromatic Acetamide Derivatives
Key Differences :
- The absence of chlorine substituents (vs. dichlorophenyl analogues) may reduce toxicity but also diminish halogen-bonding interactions .
Research Findings and Implications
- Solubility: The pyrrolidine moiety in the target compound improves aqueous solubility compared to non-aminated analogues like 9b, though solubility remains lower than hydrochloride salts of sulfonamide derivatives (e.g., compound (j) in ).
- Receptor Interactions : The naphthalen-1-yl group may favor interactions with hydrophobic binding pockets, similar to naphthalen-2-yl in 9a but with distinct spatial orientation .
- Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to (amide coupling) but requires careful optimization due to steric hindrance from the branched ethyl chain .
Biological Activity
Chemical Structure and Properties
N'-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can be described using its IUPAC name and molecular formula. The structure features a dimethylphenyl group, a naphthyl moiety, and a pyrrolidine ring, contributing to its unique interactions within biological systems.
Molecular Formula
- C : 24
- H : 30
- N : 2
- O : 1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act on neurotransmitter receptors and enzymes involved in metabolic pathways.
- Receptor Binding : The compound may exhibit affinity for serotonin and dopamine receptors, influencing mood and cognition.
- Enzyme Inhibition : It could inhibit specific enzymes related to neurotransmitter metabolism, potentially affecting neurochemical balance.
Pharmacological Effects
Studies have reported various pharmacological effects associated with this compound:
- Antidepressant Activity : Preliminary data suggest potential antidepressant effects through modulation of serotonin pathways.
- Analgesic Properties : The compound may exhibit pain-relieving properties by interacting with pain pathways in the central nervous system.
- Antitumor Activity : Some studies indicate cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.
Study 2: Antitumor Activity
In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced depressive-like behavior | [Study 1] |
| Analgesic | Pain relief in animal models | [Study 2] |
| Antitumor | Inhibition of cancer cell proliferation | [Study 3] |
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step condensation and functionalization strategies. For example:
- Pyrrolidine introduction : Palladium-catalyzed C-H dimethylamination (using DMF as an amino source) can introduce the pyrrolidin-1-yl group, as demonstrated in similar naphthalene derivatives .
- Ethanediamide formation : Condensation of amines with oxalic acid derivatives under reflux conditions, as seen in the synthesis of N'-(3-methylsulfanylphenyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide .
- Naphthalene coupling : Reactions involving β-naphthol and arylaldehydes in ethanol or ionic liquids, with purification via crystallization (yields ~75%) .
Q. Which spectroscopic methods are critical for characterization?
- 1H/13C NMR : Assign peaks for naphthalene protons (δ 7.41–7.75 ppm), pyrrolidine methylenes (δ 2.88–3.72 ppm), and ethanediamide carbonyls (δ ~165–170 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., EI-MS m/z 292.07 for a related compound) .
Q. How are common impurities identified and resolved during synthesis?
- Byproducts : Incomplete condensation (e.g., unreacted naphthol) or stereoisomers. Use column chromatography (silica gel) or recrystallization (methanol:water) for purification .
- Residual solvents : Detect via GC-MS and remove under reduced pressure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Pd(PPh₃)₄ in NaOtBu enhances C-H activation efficiency for pyrrolidine functionalization .
- Solvent effects : Ionic liquids (e.g., [BMIM]BF₄) improve β-naphthol reactivity compared to ethanol .
- Temperature control : Reflux (70–80°C) minimizes side reactions during ethanediamide formation .
Q. What strategies address stereochemical ambiguities in the pyrrolidine moiety?
- Chiral chromatography : Resolve enantiomers using cellulose-based columns .
- X-ray crystallography : Determine absolute configuration, as done for dichlorophenylacetamide derivatives .
Q. How do computational methods predict reactivity and stability?
- DFT calculations : Model transition states for Pd-catalyzed C-H activation steps .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacophore design .
Q. How to resolve contradictions in reported yields for similar compounds?
- Case study : Compare (75% yield via ethanol reflux) vs. (44–88% yields using Pd catalysis). Variables include catalyst loading, solvent polarity, and reaction time .
- Statistical design : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, stoichiometry) .
Data Analysis and Methodological Challenges
Q. What analytical techniques quantify degradation products under varying pH?
- HPLC-DAD : Monitor hydrolytic degradation (e.g., cleavage of ethanediamide at pH < 3) .
- TGA/DSC : Assess thermal stability (decomposition onset ~200°C for naphthalene derivatives) .
Q. How to validate the compound’s biological activity in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
